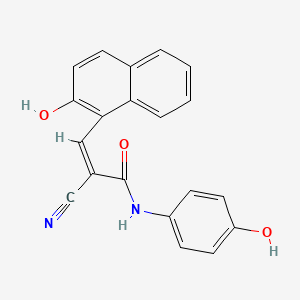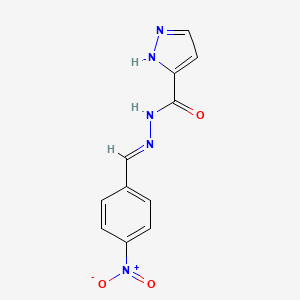![molecular formula C21H19FN4O3 B5578131 N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)
N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related indazole derivatives often involves multistep synthetic routes that may include condensation, nucleophilic substitution reactions, and cyclization processes. For compounds with similar complexity, synthesis routes typically start from readily available starting materials, proceeding through intermediates to the final product. Detailed synthetic methodologies can involve the creation of specific bonds under controlled conditions to ensure the desired product's purity and yield (McLaughlin et al., 2016; Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds like N-[1-(3-Fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide is typically elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the compound's atomic arrangement, functional groups, and stereochemistry (Lu et al., 2020; Uchiyama et al., 2015).
Chemical Reactions and Properties
The chemical behavior of indazole derivatives is influenced by their functional groups. They may undergo reactions typical for carboxamides, cyclobutanes, and fluorophenyls, such as nucleophilic substitution, addition reactions, and electrophilic aromatic substitution. The presence of the oxazolidine ring introduces additional reactivity, potentially including ring-opening reactions under certain conditions (Reyes et al., 2008).
Physical Properties Analysis
The physical properties of such a compound, including melting point, solubility in various solvents, and crystalline form, can be determined through experimental measurements. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications (Schroeder et al., 2009).
Chemical Properties Analysis
Chemical properties like reactivity with other substances, stability under different conditions, and the presence of functional groups can be assessed using spectroscopic methods such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide insights into the compound's potential chemical interactions and stability profile (Girreser et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Analytical Characterization
Research chemicals like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers demonstrate the importance of synthetic methodologies and analytical characterization in identifying and differentiating closely related compounds. Such studies highlight the synthesis routes, structural elucidation, and analytical techniques (e.g., chromatography, mass spectrometry, and crystal structure analysis) used for research chemicals (McLaughlin et al., 2016).
Antibacterial and Antimicrobial Activities
Oxazolidinone derivatives, such as U-100592 and U-100766, have been studied for their novel antibacterial activities against a wide range of clinically important human pathogens. These studies involve determining the minimum inhibitory concentrations (MICs) against various bacterial strains and investigating the mechanisms of action, resistance profiles, and potential therapeutic applications (Zurenko et al., 1996).
Antitumor Activity
Compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been synthesized and evaluated for their antitumor activities. Such research focuses on the synthesis of novel compounds and their biological evaluation against cancer cell lines, aiming to identify potential anticancer agents (Hao et al., 2017).
Synthetic Cannabinoid Metabolism
Studies on the metabolism of synthetic cannabinoids, including their in vitro human liver microsome metabolism and urinary metabolite identification, are crucial for understanding the pharmacokinetics, toxicology, and detection methods for these substances. Such research aids in the development of analytical methods for forensic and clinical toxicology (Castaneto et al., 2015).
Propiedades
IUPAC Name |
N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)indazol-3-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c22-14-6-2-7-15(12-14)26-17-9-3-8-16(25-10-11-29-21(25)28)18(17)19(24-26)23-20(27)13-4-1-5-13/h2-3,6-9,12-13H,1,4-5,10-11H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBBDHFVXJHMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN(C3=C2C(=CC=C3)N4CCOC4=O)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)
![4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B5578061.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5578068.png)
![3-{2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5578074.png)
![8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5578076.png)
![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578081.png)
![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)
![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)


![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)

![3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)
![3-[(3-iodo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578137.png)